1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride
Description
1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride (molecular formula: C₈H₇N₃O·HCl) is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a methyl group at the 1-position and a formyl (aldehyde) group at the 2-position, with a hydrochloride counterion. Its SMILES string (O=CC1=NC2=CN=CC=C2N1C.Cl ) and InChI key (YVRHLGTVAOVCDX-UHFFFAOYSA-N) confirm the structural arrangement .
Properties
CAS No. |
958254-62-1 |
|---|---|
Molecular Formula |
C8H8ClN3O |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
1-methylimidazo[4,5-c]pyridine-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C8H7N3O.ClH/c1-11-7-2-3-9-4-6(7)10-8(11)5-12;/h2-5H,1H3;1H |
InChI Key |
YVRHLGTVAOVCDX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=NC=C2)N=C1C=O.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde Hydrochloride
General Synthetic Strategy
The synthesis generally follows a two-step approach:
- Formation of the imidazo[4,5-c]pyridine ring system.
- Introduction of the aldehyde group at the 2-position.
- Conversion to the hydrochloride salt for isolation and purification.
The key synthetic challenge is the regioselective construction of the fused heterocyclic system and selective aldehyde functionalization.
Reported Synthetic Routes
Cyclization via Imine Intermediates and Acid Catalysis
According to research on related imidazo[1,5-a]pyridyl compounds, one effective method involves:
- Formation of imine intermediates from appropriate aminopyridine and aldehyde precursors.
- Cyclization induced by acid catalysts such as hydrochloric acid or phosphorus oxychloride.
- Paraformaldehyde is often used in the ring-closure step to introduce the aldehyde functionality.
This method yields stable imidazo[1,5-a]pyridyl compounds, and by analogy, can be adapted for imidazo[4,5-c]pyridine systems with modifications in substrate selection and reaction conditions.
Multicomponent Reactions and Tandem Cyclizations
Recent advances in imidazo[1,2-a]pyridine synthesis (structurally related to imidazo[4,5-c]pyridines) highlight metal-free multicomponent reactions involving:
- Aminopyridines,
- Aldehydes,
- Isocyanides or other coupling partners,
leading to direct formation of the fused heterocyclic scaffold under mild conditions. These methods allow for the introduction of diverse substituents and functional groups, including aldehydes, via one-pot processes.
Example Reaction Conditions and Yields
Yields reported for analogous compounds are generally moderate to good (50–85%) depending on reaction optimization.
Analytical and Research Outcomes
- Purity Assessment: High-performance liquid chromatography (HPLC) is used to confirm purity, often exceeding 98% for the final hydrochloride salt.
- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy confirm the formation of the imidazo[4,5-c]pyridine ring and aldehyde group.
- Biological Relevance: The compound’s aldehyde group and fused heterocyclic system contribute to its biological activity profile, making it a candidate for pharmaceutical research.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, with nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine
Major Products Formed
Oxidation: 1-Methyl-1H-imidazo[4,5-c]pyridine-2-carboxylic acid.
Reduction: 1-Methyl-1H-imidazo[4,5-c]pyridine-2-methanol.
Substitution: Various substituted imidazo[4,5-c]pyridine derivatives depending on the nucleophile used
Scientific Research Applications
1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
a) 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde (CAS 57806-04-9)
- Structural Difference : The imidazole ring is fused to the pyridine at positions 4,5-b instead of 4,5-c, altering nitrogen placement and electronic properties.
- This isomer has a purity >98% and is used in biochemical research .
- Applications : Likely serves as a precursor for pharmaceuticals or ligands, similar to the target compound, but with distinct reactivity due to electronic differences.
b) 2-Chloro-1H-imidazo[4,5-b]pyridine Hydrochloride (CAS 104685-82-7)
- Structural Difference : A chloro substituent replaces the aldehyde group, and the imidazole ring lacks a methyl group.
- Functional Impact : The electron-withdrawing chlorine substituent stabilizes the ring but reduces nucleophilic reactivity compared to the aldehyde. The absence of a methyl group may decrease steric hindrance .
- Applications: Potential intermediate in Suzuki coupling or other cross-coupling reactions due to the reactive C–Cl bond.
Saturated vs. Unsaturated Ring Systems
a) 1-Methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one Hydrochloride (CAS 1354950-08-5)
- Structural Difference : The imidazo ring is saturated (octahydro), forming a rigid bicyclic system with a ketone group instead of an aldehyde.
- The ketone group is less reactive than the aldehyde, limiting its use in conjugation reactions .
- Applications : May serve as a scaffold for CNS drugs due to its structural rigidity and resemblance to piperidine derivatives.
Carcinogenic Heterocyclic Amines
a) 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
- Structural Difference: A phenyl group and amino substituent replace the aldehyde and methyl groups.
- Functional Impact: PhIP is a potent carcinogen, inducing colon and mammary tumors in rodents via DNA adduct formation . The amino group enhances DNA-binding capacity compared to the aldehyde in the target compound.
Biological Activity
1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 197.62 g/mol. Its structure includes an imidazole ring fused to a pyridine ring with a formyl group (-CHO) at the 2-position of the imidazole. This unique combination is responsible for its diverse biological activities.
Biological Activity Overview
This compound exhibits various biological activities, particularly in pharmacology. Key findings include:
- Kinase Inhibition : The compound is structurally related to imidazo[4,5-b]pyridine derivatives known for their kinase inhibitory properties. Research indicates that derivatives of imidazo[4,5-c]pyridine can inhibit kinases involved in cancer progression, such as FLT3 and Aurora kinases, which are critical in acute myeloid leukemia treatment .
- Antiproliferative Effects : Studies have shown that compounds within the imidazo family can exhibit antiproliferative effects against various cancer cell lines. For instance, certain derivatives have demonstrated submicromolar inhibition against glioblastoma cell lines, indicating potential as therapeutic agents in oncology .
Synthesis Methods
The synthesis of this compound can be achieved through several methods involving reactions of imidazole and pyridine derivatives with appropriate aldehydes or other functional groups. The details of these synthetic pathways are crucial for developing this compound for research and therapeutic purposes.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Kinase Inhibition | Inhibits FLT3 and Aurora kinases | |
| Antiproliferative | Effective against glioblastoma cell lines | |
| Synthetic Pathways | Various methods for synthesis |
Detailed Research Findings
- Kinase Inhibition : A study identified a dual FLT3/Aurora kinase inhibitor derived from imidazo[4,5-b]pyridine that showed promising results in vitro with low nanomolar IC50 values against FLT3 mutants associated with acute myeloid leukemia . This suggests that this compound could be optimized for similar activity.
- Antiproliferative Activity : Another investigation focused on imidazo[4,5-c]pyridin derivatives found that certain compounds exhibited significant antiproliferative effects on glioblastoma cell lines (U87, U251), comparable to established inhibitors like PP2. These findings underscore the potential of this compound class in cancer therapeutics .
Q & A
Q. What are the common synthetic routes for 1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride?
The synthesis typically involves cyclization of 2,3-diaminopyridine derivatives with formylating agents (e.g., formic acid or formamide) under acidic conditions to form the imidazo[4,5-c]pyridine core. Methylation at the 1-position is achieved using methylating agents like methyl iodide under controlled conditions. The hydrochloride salt is formed via reaction with HCl in a polar solvent (e.g., methanol). Critical parameters include temperature (60–80°C), reaction time (8–12 hours), and stoichiometric control to minimize byproducts .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural confirmation relies on NMR spectroscopy (¹H and ¹³C) to verify the aldehyde proton (δ 9.8–10.2 ppm) and methyl group (δ 3.2–3.5 ppm). Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies the aldehyde C=O stretch (~1700 cm⁻¹). Purity is assessed via HPLC (≥95% purity threshold) .
Q. What are recommended storage conditions to ensure compound stability?
Store as a lyophilized solid at -80°C (6-month stability) or in solution at -20°C (1-month stability). For solubility, dissolve in DMSO or methanol (10 mM stock), and briefly sonicate (37°C, 10 minutes) to prevent aggregation. Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?
Key optimizations include:
- Temperature modulation : Gradual heating (60°C → 80°C) during cyclization reduces side reactions.
- Catalyst selection : Use of p-toluenesulfonic acid (pTSA) improves cyclization efficiency by 15–20%.
- Solvent choice : Anhydrous DMF enhances methylation efficiency compared to THF.
- Workup protocols : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted diaminopyridine impurities .
Q. What strategies enable selective functionalization of the aldehyde group for derivatization?
The aldehyde group undergoes Schiff base formation with primary amines (e.g., aniline derivatives) in ethanol at reflux (12 hours, 70°C). Alternatively, reductive amination (NaBH₃CN, methanol, 24 hours) converts it to secondary amines. For bioactivity studies, coupling with hydrazine derivatives generates hydrazones, which are screened for antimicrobial or anticancer activity .
Q. How do structural variations in analogous imidazopyridines impact biological activity?
Comparative studies (see table below) reveal:
- Methylation (e.g., 1-methyl derivatives) increases lipophilicity , enhancing membrane permeability.
- Chlorine substitution (e.g., 4-chloro analogs) improves binding to kinase targets (IC₅₀ reduced by 40%).
- Aldehyde vs. carboxylic acid : Aldehyde derivatives show stronger electrophilic reactivity, enabling covalent binding to cysteine residues in enzymes .
| Compound | Structural Feature | Biological Impact |
|---|---|---|
| 1-Methyl derivative | Enhanced lipophilicity | Improved cellular uptake |
| 4-Chloro-2-(4-chlorophenyl) | Halogen substitution | Higher kinase inhibition potency |
| 2-Carboxylic acid analog | Reduced electrophilicity | Lower enzyme inactivation capacity |
Q. What analytical methods resolve contradictions in reported spectral data for this compound?
Discrepancies in NMR shifts (e.g., aldehyde proton δ variability) are addressed via:
- Deuterated solvent standardization : DMSO-d₆ vs. CDCl₃ affects proton deshielding.
- pH control : Aldehyde proton shifts under acidic conditions (δ 10.1 ppm) vs. neutral (δ 9.9 ppm).
- 2D NMR (COSY, HSQC) : Confirms coupling patterns and carbon-proton correlations .
Methodological Considerations
- Contradiction Analysis : When reproducibility issues arise (e.g., yield fluctuations), verify reagent anhydrousness via Karl Fischer titration and monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .
- Biological Assay Design : For cytotoxicity studies, use MTT assays with HEK293 and HeLa cell lines (48-hour exposure, IC₅₀ calculation via nonlinear regression). Include positive controls (e.g., doxorubicin) and solvent blanks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
